7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
7-Chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a benzothiadiazine dioxide core substituted with a chlorine atom at position 7 and a 2-fluorobenzylthio group at position 2. This compound belongs to the 1,2,4-thiadiazine 1,1-dioxide family, a class of molecules known for diverse pharmacological activities, including AMPA receptor modulation, anticancer effects, and enzyme inhibition . Its structural uniqueness lies in the combination of halogenation (Cl) and fluorinated benzylthio substitution, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
7-chloro-3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-5-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBYYXSJVAOVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-fluorobenzyl chloride with 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been investigated for its pharmacological properties. Studies indicate that benzothiadiazine derivatives can exhibit significant biological activities, including:
- Anticancer Activity : Research has shown that certain derivatives can inhibit cancer cell proliferation. For instance, the structure-activity relationship studies have revealed that modifications in the thiadiazine core can enhance cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression. The halogenated derivatives have been studied for their ability to inhibit carbonic anhydrase II (CA II), which is implicated in tumor growth and metastasis .
Material Science
The unique structural characteristics of this compound also lend it potential applications in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its ability to form stable complexes with metals makes it suitable for developing advanced materials with specific functionalities.
Synthesis and Modification
The synthesis of this compound typically involves several key steps that require careful control of reaction conditions to ensure high yields and purity. Various chemical transformations have been explored to modify its properties for specific applications:
- Reactivity Profile : The compound undergoes various reactions that can be tailored to produce derivatives with desired characteristics, such as increased solubility or altered biological activity.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a series of benzothiadiazine derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines, suggesting potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition Mechanism
Research focused on understanding the mechanism by which benzothiadiazine derivatives inhibit carbonic anhydrase II. The findings suggested that the presence of halogen atoms plays a crucial role in enhancing binding affinity and specificity towards the enzyme, paving the way for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. In the case of its diuretic effect, it likely inhibits sodium reabsorption in the kidneys, leading to increased urine output. The antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with essential enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of 1,2,4-thiadiazine 1,1-dioxides is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Thiadiazine Dioxides
Key Observations:
Halogenation :
- The 7-chloro substitution in the target compound is shared with AMPA-active analogues like 7-Cl-5-(furan-3-yl)-3-Me-benzo[e]thiadiazine . Chlorine at this position may enhance receptor binding through hydrophobic interactions.
- In contrast, 7-fluoro derivatives (e.g., 7-F-3-(4-F-BzS)-benzo[e]thiadiazine) are less explored but may exhibit distinct electronic effects due to fluorine’s electronegativity .
Thioether Substituents: The 2-fluorobenzylthio group in the target compound differs from 4-fluorobenzylthio () and non-fluorinated alkyl/arylthio groups. The ortho-fluorine position could sterically hinder binding or alter electron distribution compared to para-fluorine analogues.
Core Heterocycle: Thiophene-based analogues (e.g., 6-Cl-4-Et-thieno[3,2-e]thiadiazine) demonstrate that replacing the benzene ring with thiophene retains AMPA potentiation but may improve metabolic stability .
Comparison with Syntheses of Analogues:
- Thiophene Analogues : Use sodium borohydride for reduction and methyl iodide for N-alkylation .
- Pyridinyl Derivatives : Employ DBU-mediated cyclization of sulfonamides with heterocyclic carbimidates .
AMPA Receptor Modulation:
- The target compound’s 3-(2-fluorobenzylthio) group may mimic the 3-methyl or 3-cyclopropyl substituents in potent AMPA modulators (e.g., IDRA-21 and compound 24) . Fluorine’s electron-withdrawing effect could enhance binding to hydrophobic pockets.
- Thiophene vs. Benzene Cores: Thienothiadiazines (e.g., compound 24) show comparable AMPA activity to benzothiadiazines but with improved selectivity .
Anticancer Activity:
- Pyridinyl-substituted analogues (e.g., 3-(pyridin-2-yl)-benzo[e]thiadiazine) inhibit renal and lung cancer cell lines, suggesting that bulky aryl groups at position 3 enhance cytotoxicity .
Enzyme Inhibition:
- Benzothiadiazine dioxides inhibit carbonic anhydrase IX (CA IX), a cancer-associated isoform . The target compound’s chloro and fluorobenzyl groups may enhance isoform selectivity.
Physicochemical Properties
- Molecular Weight : The target compound (MW: 356.8 g/mol) falls within the typical range for CNS-active drugs (<400 g/mol).
Biological Activity
7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound is characterized by a unique thiadiazine core fused with a benzene ring, which contributes to its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 356.81 g/mol.
The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with various biological pathways at the molecular level. Notably, its activity may involve:
- ATP-sensitive potassium channels : This compound acts as an opener of these channels, which has implications for cellular excitability and signaling pathways.
- Sterol biosynthesis pathway : The compound's interaction with ATP-sensitive potassium channels affects sterol biosynthesis in fungal cell membranes, leading to the inhibition of fungal growth.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antifungal Activity : Preliminary studies suggest that derivatives similar to this compound exhibit significant antifungal properties by disrupting membrane integrity and inhibiting sterol biosynthesis .
- Antiproliferative Effects : Compounds within the same class have shown promising results against various cancer cell lines, indicating potential anticancer properties .
In Vitro Studies
In vitro assays have been conducted to assess the biological efficacy of this compound. Key findings include:
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 12.5 | Significant antiproliferative effect |
| Study B | A549 (lung cancer) | 15.0 | Induction of apoptosis observed |
| Study C | Candida spp. | 8.0 | Effective antifungal activity |
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:
- Anticancer Studies : A study on similar benzothiadiazine derivatives demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay. The compounds exhibited IC50 values indicating strong antiproliferative activity .
- Antifungal Efficacy : Research comparing various thiadiazine derivatives against Candida species revealed that certain compounds exhibited superior antifungal activity compared to conventional treatments like ketoconazole .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and how can reaction conditions be optimized?
- Methodology : The synthesis of benzothiadiazine dioxides typically involves multi-step reactions starting from sulfonamide precursors. For example, coupling 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates under reflux in pyridine with DBU as a base can yield the core structure . Optimization may include solvent selection (e.g., acetonitrile for alkylation steps), catalyst use (e.g., potassium carbonate for nucleophilic substitution), and temperature control to improve yields (e.g., 60°C for cyclization) .
- Data Consideration : Monitor reaction progress via TLC and characterize intermediates using H/C NMR and IR spectroscopy to confirm structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodology : Use HPLC with UV detection (e.g., 254 nm) for purity assessment. Confirm molecular structure via high-resolution mass spectrometry (HRMS) and elemental analysis (±0.3% tolerance for C, H, N). NMR analysis (e.g., DMSO-d) should resolve key signals: aromatic protons (δ 7.2–8.3 ppm), sulfonyl groups (δ ~3.0 ppm for SO), and substituents like the 2-fluorobenzyl thioether (δ 4.5–5.5 ppm for SCH) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for structurally similar benzothiadiazine dioxides?
- Case Example : In AMPA receptor modulation, minor structural changes (e.g., replacing a cyclopropyl with an allyl group at the 4-position) can switch activity from AMPAR to kainate receptor (KAR) potentiation .
- Methodology :
- Perform in vitro electrophysiology (e.g., two-electrode voltage clamping in Xenopus oocytes) to compare EC values across receptor subtypes.
- Use X-ray crystallography or molecular docking to analyze ligand-receptor interactions, focusing on substituent steric/electronic effects .
- Data Table :
| Substituent at 4-position | AMPAR EC (µM) | KAR EC (µM) |
|---|---|---|
| Cyclopropyl | 0.24 | >10 |
| Allyl | 1.5 | 0.45 |
| Source: Adapted from |
Q. How does the 2-fluorobenzyl thioether substituent influence metabolic stability compared to methyl or ethyl analogs?
- Methodology :
- Conduct in vitro hepatic microsomal assays (e.g., human CYP450 isoforms) to compare oxidation rates.
- Use LC-MS/MS to identify metabolites (e.g., sulfoxide formation or defluorination) .
Q. What experimental approaches can assess the compound’s selectivity for ionotropic glutamate receptors over other CNS targets?
- Methodology :
- Screen against a panel of receptors (e.g., NMDA, GABA) using radioligand binding assays.
- Validate functional selectivity via calcium-sensitive fluorescence assays in HEK293 cells expressing GluA2/3 AMPAR subunits .
Methodological Challenges
Q. How can researchers address the lack of ecological and toxicological data for this compound?
- Strategy :
- Perform acute toxicity studies in Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to estimate EC values .
- Use in silico tools (e.g., TEST software) to predict bioaccumulation (log P) and persistence .
Q. What synthetic modifications could improve solubility without compromising receptor affinity?
- Approach :
- Introduce polar groups (e.g., hydroxyl or amine) at the 3- or 7-positions.
- Compare log D (octanol-water distribution) and aqueous solubility (shake-flask method) of derivatives .
- Example : Pyridothiadiazine dioxides with 3-(alkylamino) substituents exhibit improved solubility while maintaining K channel opening activity .
Key Research Gaps
- Structural-Activity Relationships (SAR) : Systematic comparison of 2-fluorobenzyl thioether analogs with other substituents (e.g., methyl, allyl) is needed to define optimal steric/electronic profiles for target engagement.
- In Vivo Efficacy: Limited data exist on blood-brain barrier penetration; consider microdialysis studies in rodents to measure hippocampal neurotransmitter levels post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
